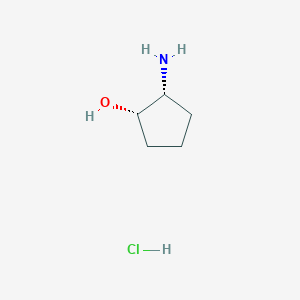

(1S,2R)-2-Aminocyclopentanol hydrochloride

描述

(1S,2R)-2-Aminocyclopentanol hydrochloride (CAS: 225791-13-9) is a chiral cyclopentanol derivative with a molecular formula of C₅H₁₂ClNO and a molecular weight of 137.61 g/mol. Its structure features a five-membered cyclopentane ring substituted with an amino (-NH₂) and a hydroxyl (-OH) group in a cis configuration (1S,2R stereochemistry). This compound is widely utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in reactions requiring stereochemical precision, such as the synthesis of imidazo[1,2-b]pyridazine derivatives . It is typically stored under inert conditions and handled with precautions to avoid exposure to dust or vapors .

属性

IUPAC Name |

(1S,2R)-2-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXKSSWYSZPGQ-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588727 | |

| Record name | (1S,2R)-2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225791-13-9, 31889-37-9 | |

| Record name | (1S,2R)-2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-Amino-cyclopentanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Asymmetric Hydrogenation of Enamine Precursors

The asymmetric hydrogenation of enamine intermediates represents a cornerstone for synthesizing (1S,2R)-2-aminocyclopentanol hydrochloride. A patented method (WO2008072773A1) involves dissolving R-(-)-mandelic acid in a solvent system, followed by hydrogenation under controlled conditions (50–60°C, 0.5 MPa H₂ pressure) using palladium-based catalysts . Key steps include:

-

Catalyst Selection : Palladium on carbon (Pd/C) achieves >95% enantiomeric excess (ee) by leveraging steric effects to favor the cis-configuration.

-

Post-Reaction Workup : Filtration removes the catalyst, and subsequent concentration yields the free amine, which is treated with HCl in 2-propanol to precipitate the hydrochloride salt .

This method achieves yields of 78–85% with scalability to kilogram-scale production. However, the reliance on high-pressure hydrogenation necessitates specialized equipment, increasing operational costs .

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a viable alternative for laboratories lacking asymmetric synthesis infrastructure. A protocol from PMC involves reacting racemic 2-aminocyclopentanol with L-di-p-toluoyl tartaric acid (L-DTTA) in ethanol, exploiting differential solubility of diastereomeric salts .

-

Optimized Conditions : A 1:1 molar ratio of racemate to resolving agent in refluxing ethanol achieves 92% ee after three recrystallizations.

-

Acidification : The resolved (1S,2R)-enantiomer is liberated using 6M HCl, yielding the hydrochloride salt with 99% purity after lyophilization .

While cost-effective, this method suffers from low overall yield (45–55%) due to multiple purification steps, making it less suitable for industrial applications .

Enzymatic Transamination Using ω-Transaminases

Recent advances employ ω-transaminases for stereoselective amination of cyclopentanone derivatives. A study detailed in PMC utilizes Chromobacterium violaceum ω-TA to convert 2-hydroxycyclopentanone to (1S,2R)-2-aminocyclopentanol .

-

Reaction Parameters :

-

Substrate : 2-Hydroxycyclopentanone (100 mM)

-

Cofactor : L-Alanine (1.5 eq)

-

Temperature : 30°C, pH 7.5

-

The enzymatic route eliminates heavy metal catalysts and operates under ambient conditions. However, substrate inhibition at concentrations >150 mM limits throughput, necessitating fed-batch strategies for scale-up .

Stereoselective Cycloaddition and Ring-Opening

A multi-step synthesis from chiral N-acyl hydroxylamine compounds and cyclopentadiene is outlined in patent CN110862325B:

-

Asymmetric Cycloaddition : Cyclopentadiene reacts with a chiral N-acyl hydroxylamine at 0–90°C in acetonitrile/water, forming an oxazaborolidine intermediate .

-

Hydrogenation : Pd/C-mediated hydrogenation reduces the intermediate to a cis-diol (92% yield).

-

Amide Hydrolysis : Treatment with HCl/MeOH cleaves the amide bond, yielding this compound (85% purity) .

This method’s modularity allows tuning of stereochemistry but requires stringent control over reaction kinetics to avoid epimerization .

Comparative Analysis of Methodologies

| Method | Yield | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 78–85% | >95 | Industrial | High |

| Chiral Resolution | 45–55% | 92 | Lab-scale | Low |

| Enzymatic Transamination | 68% | >99 | Pilot-scale | Moderate |

| Cycloaddition | 70–75% | 90 | Multi-ton | Very High |

Key Observations :

-

Industrial workflows favor asymmetric hydrogenation for its balance of yield and enantioselectivity .

-

Enzymatic methods, though eco-friendly, require genetic engineering to enhance enzyme stability .

-

Cycloaddition routes are reserved for high-value APIs due to complex intermediates .

Purification and Characterization

Critical to all methods is the final recrystallization step. Ethyl acetate/methanol (3:1 v/v) is optimal for removing residual Pd/C and unreacted starting materials, achieving ≥99% purity . Characterization via:

化学反应分析

(1S,2R)-2-Aminocyclopentanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include zinc catalysts for Mannich reactions . The compound can also participate in racemic mixtures and the resolution of enantiomers . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(1S,2R)-2-Aminocyclopentanol hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its chiral nature allows for the development of enantiomerically pure compounds, which are essential for enhancing therapeutic efficacy and reducing side effects. For instance, it has been utilized in the design of selective adenosine receptor agonists, demonstrating significant potential in pain management and neuroprotection .

Case Study: Adenosine Receptor Agonists

A study explored various derivatives of (1S,2R)-2-aminocyclopentanol in the context of adenosine receptor research. The findings indicated that specific modifications to the cyclopentanol structure resulted in compounds with improved selectivity and potency at the A1 receptor, which is implicated in analgesic effects .

Organic Synthesis

Chiral Building Block

This compound is extensively used as a chiral building block in organic synthesis. Its ability to facilitate the production of enantiomerically pure compounds is vital for developing effective medications. Researchers have employed it to synthesize complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Cyclopentanone derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Amine derivatives |

| Substitution | Alkyl halides, acyl chlorides | Substituted cyclopentanol compounds |

Biochemical Research

Role in Enzyme Studies

this compound is utilized as a reagent in biochemical assays aimed at understanding enzyme activity and metabolic pathways. This application is particularly important for drug discovery processes where understanding the interactions at a molecular level can lead to the identification of new therapeutic targets .

Case Study: Enzyme Inhibition

In biological research, studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is being explored for its potential therapeutic applications in treating metabolic disorders.

Material Science

Development of Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials. Its application extends to creating polymers with specific mechanical or thermal characteristics that are beneficial across various industrial sectors .

作用机制

The specific mechanism of action of (1S,2R)-2-Aminocyclopentanol hydrochloride is not well-documented. its potential lies in its use as a building block for drug molecules. By incorporating this molecule into a larger structure, scientists can potentially modulate the biological properties of the resulting drug candidate.

相似化合物的比较

The compound is compared below with its stereoisomers and structural analogs based on molecular properties, applications, and safety profiles.

Stereoisomers

Key Observations :

- Stereochemical Impact : The trans isomers (e.g., 1R,2R and 1S,2S) exhibit higher melting points (~191–196°C) compared to the cis isomer, likely due to improved crystal packing .

- Applications: Cis isomers are preferred in reactions requiring rigid stereochemical control, while trans isomers are utilized in receptor-targeting drug candidates (e.g., adenosine agonists) .

Structural Analogs

Key Observations :

- Ring Size: Cyclohexanol analogs (e.g., trans-2-aminocyclohexanol HCl) exhibit higher molecular weights and altered physicochemical properties compared to cyclopentanol derivatives .

- Functional Groups: Carboxylic acid-substituted analogs (e.g., 2-amino-1-cyclopentanecarboxylic acid HCl) show distinct reactivity and solubility profiles, expanding their utility in peptide chemistry .

生物活性

(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant research findings.

Overview of this compound

- IUPAC Name : (1S,2R)-2-aminocyclopentan-1-ol; hydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 137.607 g/mol

- CAS Number : 225791-13-9

This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique stereochemistry allows for the modulation of biological properties when incorporated into larger structures.

While the specific mechanism of action for this compound is not fully elucidated, its role as a building block in drug synthesis suggests several potential pathways:

- Integration into Drug Molecules : The compound can be used to synthesize more complex molecules that may exhibit desired pharmacological effects.

- Modulation of Biological Properties : By altering the structure of drug candidates with this compound, researchers can potentially enhance efficacy or reduce side effects.

1. Antiviral Activity

Recent studies have highlighted the potential of cyclopentanol derivatives in antiviral applications. For instance, derivatives synthesized using this compound have shown promise as HIV integrase inhibitors. A notable study demonstrated that these compounds exhibited significant anti-HIV activity, with some derivatives achieving low nanomolar inhibitory concentrations (IC values) against viral replication .

2. Synthesis of Novel Compounds

The compound is frequently utilized in organic synthesis to create new eight-membered ring-fused enantiomeric β-amino acids and β-lactams. These derivatives are being explored for their potential therapeutic applications in various diseases.

Case Study 1: Synthesis and Evaluation of Antiviral Compounds

In a study focusing on the synthesis of hydroxycyclopentyl carboxamides, researchers employed this compound as a coupling reagent. The resulting compounds were evaluated for their antiviral activity against HIV-1 integrase and demonstrated promising results with effective inhibition noted at low concentrations .

| Compound | IC (nM) | EC (nM) |

|---|---|---|

| Hydroxycyclopentyl Carboxamide | 6 | 500 |

This table summarizes the inhibitory concentrations observed during testing, indicating a strong potential for further development.

Case Study 2: Pharmacokinetics and Drug Design

Research has also examined the pharmacokinetic properties of this compound. It has been characterized as a permeant across biological membranes with favorable log P values indicating moderate lipophilicity, which is crucial for drug absorption and distribution .

常见问题

Q. What are the key synthetic routes and reaction conditions for (1S,2R)-2-Aminocyclopentanol hydrochloride?

The synthesis typically involves:

- Starting material : Cyclopentanone, which undergoes reductive amination with formaldehyde and ammonia to introduce the aminomethyl group .

- Reduction : LiAlH₄ or NaBH₄ reduces the intermediate imine to form aminocyclopentanol .

- Resolution : Chiral resolution (e.g., via diastereomeric salt formation) isolates the (1S,2R) enantiomer .

- Hydrochloride formation : The free base is treated with HCl to yield the hydrochloride salt . Example conditions: Cyclization using triphosgene and KOH in THF at 0°C achieves 72% yield .

Q. How do structural features influence the compound’s solubility and stability?

- Solubility : High water solubility due to the polar hydroxyl and amine groups, enhanced by hydrochloride salt formation .

- Stability : Sensitive to oxidation; storage under inert gas (N₂/Ar) at 2–8°C prevents degradation .

- Stereochemistry : The (1S,2R) configuration impacts hydrogen-bonding capacity and molecular packing, affecting melting point (191–196°C) .

Q. What are the common applications of this compound in biochemical research?

- Receptor studies : Modulates CNS receptors (e.g., dopamine, serotonin) due to its amino alcohol structure .

- Enzyme interactions : Used to probe catalytic mechanisms in aminotransferases or kinases .

- Metabolic pathways : Investigates hormone effects on lipid/glucose metabolism .

Advanced Research Questions

Q. How does stereochemistry impact pharmacological activity compared to other enantiomers?

- The (1S,2R) enantiomer shows distinct receptor binding vs. (1R,2S) or (1S,2S) forms. For example, molecular docking predicts stronger affinity for dopamine D₂ receptors due to optimal spatial alignment of the hydroxyl and amine groups .

- Comparative data : (1R,2R)-enantiomers exhibit lower CNS penetration in murine models, likely due to reduced blood-brain barrier permeability .

Q. What methodological strategies improve enantiomeric resolution during synthesis?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane:isopropanol gradients for >99% enantiomeric excess .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer .

- Diastereomeric crystallization : Tartaric acid derivatives form separable salts with the target enantiomer .

Q. What experimental approaches assess receptor binding and modulation?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized receptors (e.g., KD values for serotonin receptors) .

- Radioligand displacement assays : Competes with [³H]-spiperone in dopamine receptor studies .

- Computational docking : AutoDock Vina predicts binding poses and interaction energies (e.g., hydrogen bonds with Tyr-408 in D₂ receptors) .

Q. How can reaction conditions be optimized to improve synthesis yield?

- Temperature control : Maintaining 0°C during cyclization minimizes side reactions (e.g., over-oxidation) .

- Catalyst screening : Transition metals (e.g., Pd/C) enhance reductive amination efficiency .

- Solvent selection : THF improves solubility of intermediates vs. DCM, reducing reaction time .

- Yield tracking : LCMS monitors intermediate formation (e.g., m/z 128.1 for cyclized products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。